molecular formula C16H17Cl2N3O2 B12020073 (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide

Cat. No.: B12020073
M. Wt: 354.2 g/mol
InChI Key: XZSJZCNQKUQZEO-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a morpholinyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between malononitrile and 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine.

    Introduction of the morpholinyl ethyl group: This step involves the nucleophilic substitution reaction of the intermediate product with 2-(4-morpholinyl)ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structural framework.

Uniqueness

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide is unique due to its combination of a cyano group, dichlorophenyl group, and morpholinyl ethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17Cl2N3O2

Molecular Weight

354.2 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide

InChI

InChI=1S/C16H17Cl2N3O2/c17-14-2-1-12(10-15(14)18)9-13(11-19)16(22)20-3-4-21-5-7-23-8-6-21/h1-2,9-10H,3-8H2,(H,20,22)/b13-9+

InChI Key

XZSJZCNQKUQZEO-UKTHLTGXSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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